molecular formula C16H15N3O2S B2863546 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034267-13-3

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2863546
CAS RN: 2034267-13-3
M. Wt: 313.38
InChI Key: QJUQQHWPPUPQJP-UHFFFAOYSA-N
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Description

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as FPYMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of novel pyridine and naphthyridine derivatives involves the reaction of compounds containing furan and thiophene with malononitrile to produce various derivatives, showcasing the compound's utility in generating diverse heterocyclic compounds (Abdelrazek et al., 2010). Another study detailed the synthesis of novel class compounds, starting from thiophene and furan derivatives, through a series of reactions including methylation and cyclization to obtain symmetrical urea derivatives, highlighting the versatility of these heterocyclic frameworks in synthetic chemistry (Koza & Balcı, 2011).

Chemical Interactions and Binding Studies

Research has explored the conformational isomers of pyrid-2-yl ureas, investigating their binding interactions with cytosine, which reveals insights into the molecular interactions and potential applications in drug design and biochemical sensors (Chien et al., 2004).

Antimicrobial and Biological Activity

A study focused on the synthesis of chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including compounds with furan and thiophene moieties. These compounds were evaluated for their antimicrobial activities, showing the potential of these derivatives in developing new antimicrobial agents (Hamed et al., 2020).

Ion-pair Binding and Coordination Chemistry

The synthesis and characterization of mixed N,S-donor 2-ureidopyridine ligands were reported, demonstrating their ability to bind metal ions and anions through coordination and hydrogen bonding, indicating potential applications in coordination chemistry and ion sensing (Qureshi et al., 2009).

properties

IUPAC Name

1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-16(19-11-13-3-2-8-22-13)18-10-12-5-6-17-14(9-12)15-4-1-7-21-15/h1-9H,10-11H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUQQHWPPUPQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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